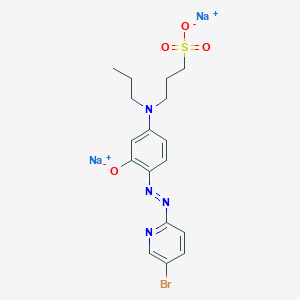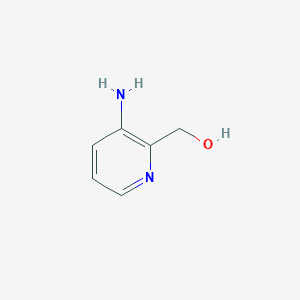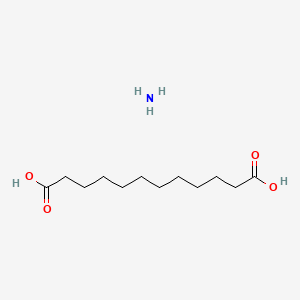
Ammonium dodecanedioate
Overview
Description
Ammonium dodecanedioate is an organic compound with the molecular formula ( \text{C}{12}\text{H}{25}\text{NO}_{4} ). It is the ammonium salt of dodecanedioic acid, a dicarboxylic acid. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and in the synthesis of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium dodecanedioate can be synthesized through the neutralization of dodecanedioic acid with ammonium hydroxide. The reaction typically involves dissolving dodecanedioic acid in a suitable solvent, such as water or ethanol, and then adding ammonium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat buildup.
Industrial Production Methods: Industrial production of this compound often involves the large-scale neutralization of dodecanedioic acid with ammonia gas. The process is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium dodecanedioate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Various ammonium salts depending on the substituting cation.
Scientific Research Applications
Ammonium dodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of polymers and nanomaterials.
Biology: It is studied for its potential as a corrosion inhibitor in biological systems.
Medicine: It has been investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the production of corrosion inhibitors for industrial metals and in water treatment facilities to adsorb excess ammonium from wastewater.
Mechanism of Action
The mechanism of action of ammonium dodecanedioate involves its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. This makes it effective as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and function.
Comparison with Similar Compounds
Ammonium dodecanedioate can be compared with other dicarboxylic acid ammonium salts, such as:
Ammonium adipate: Similar in structure but with a shorter carbon chain.
Ammonium sebacate: Similar in structure but with a different carbon chain length.
Ammonium azelate: Another dicarboxylic acid ammonium salt with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and in various industrial applications.
Properties
IUPAC Name |
azane;dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVBUFRTWKTYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975265 | |
| Record name | Dodecanedioic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59864-79-8 | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59864-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ammonium Dodecanedioate in electrolyte solutions for aluminum electrolytic capacitors?
A: this compound serves as a solute in the electrolyte solution of aluminum electrolytic capacitors. Research indicates that its inclusion alongside other specific solutes, like Ammonium Sebacate, in carefully optimized proportions contributes to enhanced capacitor performance. This includes improved capacitance, reduced leakage current, and a higher sparking voltage. [, ]
Q2: Are there any specific advantages to using this compound in the electrolyte compared to other similar compounds?
A: While the provided research doesn't explicitly compare this compound to other compounds, it highlights its role in achieving a specific electrolyte formulation with desirable properties. [, ] Further research focusing on comparative studies would be needed to definitively outline any unique advantages.
Q3: Beyond capacitors, has this compound been explored for other applications?
A: Yes, research shows this compound is a key component in the ionic liquid trioctylmethylthis compound. This ionic liquid has been studied for its potential as a corrosion inhibitor for steel in production water. []
Q4: How does the structure of this compound relate to its function in these applications?
A: While the research doesn't delve into detailed structure-function relationships, it's plausible that the ionic nature of this compound contributes to its role in electrolyte solutions by facilitating conductivity. [, ] Further studies investigating structure-property relationships would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



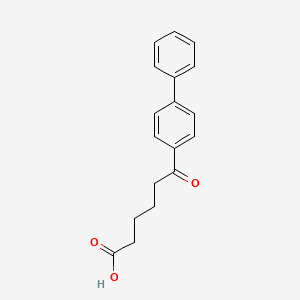
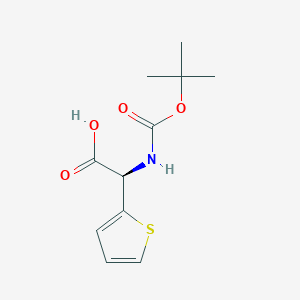
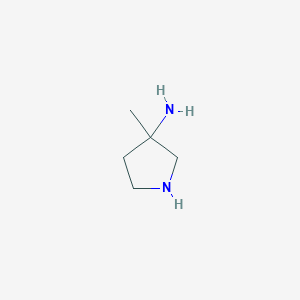
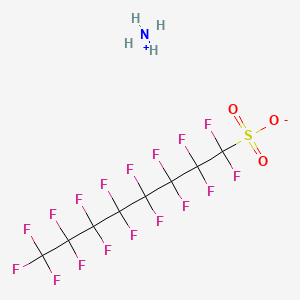
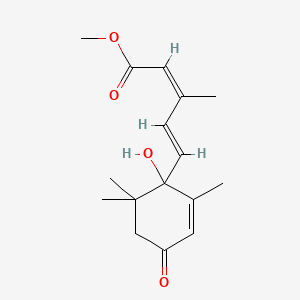



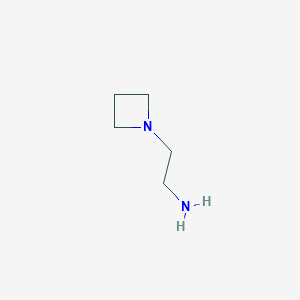
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
